molecular formula C9H8Cl2O B1454726 2',4'-Dichloro-6'-methylacetophenone CAS No. 1803823-98-4

2',4'-Dichloro-6'-methylacetophenone

Cat. No.: B1454726
CAS No.: 1803823-98-4
M. Wt: 203.06 g/mol
InChI Key: OGFNMDQPJCHEQQ-UHFFFAOYSA-N
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Description

2’,4’-Dichloro-6’-methylacetophenone is an organic compound with the molecular formula C9H8Cl2O and a molecular weight of 203.07 g/mol . This compound is characterized by the presence of two chlorine atoms and one methyl group attached to the acetophenone core structure. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Dichloro-6’-methylacetophenone typically involves the acylation of m-dichlorobenzene with acetic anhydride in the presence of anhydrous aluminum trichloride as a catalyst . The reaction proceeds through the following steps:

    Acylation: m-Dichlorobenzene reacts with acetic anhydride in the presence of anhydrous aluminum trichloride.

    Hydrolysis: The reaction mixture is hydrolyzed to remove excess reagents.

    Washing: The product is washed to remove impurities.

    Distillation and Crystallization: The final product is purified through distillation and crystallization.

Industrial Production Methods: In industrial settings, the production of 2’,4’-Dichloro-6’-methylacetophenone follows similar steps but on a larger scale. The use of m-dichlorobenzene extracted from chlorinated aromatics waste increases the efficiency and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions: 2’,4’-Dichloro-6’-methylacetophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of 2’,4’-dichloro-6’-methylbenzoic acid.

    Reduction: Formation of 2’,4’-dichloro-6’-methylbenzyl alcohol.

    Substitution: Formation of various substituted acetophenones depending on the nucleophile used.

Scientific Research Applications

2’,4’-Dichloro-6’-methylacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,4’-Dichloro-6’-methylacetophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules. These interactions can result in the inhibition of microbial growth or the modulation of biochemical pathways .

Comparison with Similar Compounds

    2’,4’-Dichloroacetophenone: Similar structure but lacks the methyl group.

    4’-Methylacetophenone: Similar structure but lacks the chlorine atoms.

    2’,4’-Dimethylacetophenone: Similar structure but has two methyl groups instead of chlorine atoms.

Uniqueness: 2’,4’-Dichloro-6’-methylacetophenone is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and industrial applications .

Properties

IUPAC Name

1-(2,4-dichloro-6-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFNMDQPJCHEQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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